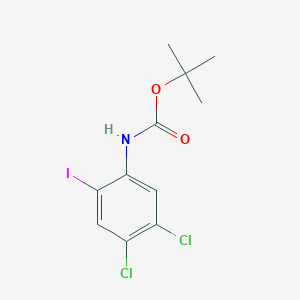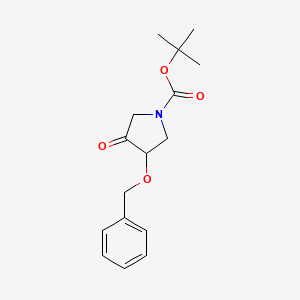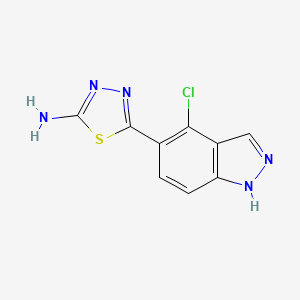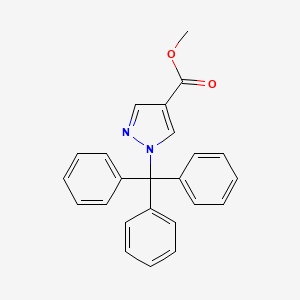
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring, a thiazole ring, and a dichlorophenyl group, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring followed by the introduction of the thiazole and dichlorophenyl groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex oxygenated derivatives, while reduction could yield simpler hydrocarbon structures .
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and proteins involved in disease pathways. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the RAD51 protein, which plays a crucial role in DNA repair processes. By binding to RAD51, this compound can disrupt the protein’s function, leading to potential therapeutic effects in the treatment of certain cancers .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- include other pyrrole and thiazole derivatives. These compounds share structural similarities but may differ in their chemical behavior and applications. For example, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is another compound that has been studied for its inhibitory effects on RAD51.
Propiedades
Número CAS |
78743-16-5 |
|---|---|
Fórmula molecular |
C13H6Cl2N2O3S |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C13H6Cl2N2O3S/c14-6-2-1-5(3-7(6)15)13-16-8(4-21-13)9-10(18)12(20)17-11(9)19/h1-4H,(H2,17,18,19,20) |
Clave InChI |
PVSYAVQJRPWRBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC(=CS2)C3=C(C(=O)NC3=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)





![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)



![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
